molecular formula C16H19N3O3S B13100034 Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate

Cat. No.: B13100034
M. Wt: 333.4 g/mol
InChI Key: ZCTXJLAFLOOZLB-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methylthio, phenylamino, and ethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction.

    Phenylamino Substitution: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethyl ester group and a methylthio group, along with a phenylamino ethoxy side chain. This unique structure contributes to its biological activity, particularly as a potential inhibitor of specific kinases involved in cancer progression.

Research indicates that compounds similar to this compound often function as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell division and apoptosis. The inhibition of these enzymes can disrupt cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Wee1 Kinase : This compound has been identified as a potential Wee1 kinase inhibitor. Wee1 is crucial for regulating the cell cycle; its inhibition can lead to uncontrolled cell division in cancer cells .
  • Impact on Cell Cycle : By interfering with the phosphorylation processes regulated by kinases, this compound may induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Properties

The primary focus of research on this compound is its anticancer potential. Studies have shown promising results in various cancer models:

Study Cancer Type Findings
Study 1Breast CancerDemonstrated significant reduction in tumor growth in xenograft models .
Study 2Colorectal CancerShowed enhanced apoptosis in treated cells compared to controls .
Study 3Lung CancerInduced cell cycle arrest at the G2/M phase, leading to increased sensitivity to chemotherapeutics .

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit:

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including those similar to this compound, evaluating their efficacy against cancer cell lines. Results indicated that modifications in the side chains significantly affected potency .
  • Comparative Studies : Research comparing the activity of this compound with established anticancer agents revealed that it could enhance the effects of traditional therapies when used in combination treatments .
  • Clinical Implications : Ongoing clinical trials are exploring the efficacy of kinase inhibitors like this compound in combination with existing chemotherapy regimens to improve patient outcomes .

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-(2-anilinoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O3S/c1-3-21-15(20)13-11-18-16(23-2)19-14(13)22-10-9-17-12-7-5-4-6-8-12/h4-8,11,17H,3,9-10H2,1-2H3

InChI Key

ZCTXJLAFLOOZLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OCCNC2=CC=CC=C2)SC

Origin of Product

United States

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